2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Overview
Description
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol. This compound is characterized by its unique structure, which includes an azido group (-N3) and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of 1-oxa-8-azaspiro[5.5]undecane with an azido compound under specific conditions to introduce the azido group.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-oxa-8-azaspiro[5.5]undecane: A related compound without the azido group.
8-oxa-1-azaspiro[5.5]undecane: Another related compound with a different arrangement of atoms.
Uniqueness: 2-Azido-1-(1-oxa-8-azaspiro[55]undecan-8-yl)ethan-1-one is unique due to the presence of the azido group, which imparts distinct chemical reactivity compared to its similar counterparts
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Properties
IUPAC Name |
2-azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-8-10(16)15-6-3-5-11(9-15)4-1-2-7-17-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCDHMEVPZHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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